2-(Azetidin-3-yloxy)propanenitrile
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Overview
Description
2-(Azetidin-3-yloxy)propanenitrile is a chemical compound with the molecular formula C6H10N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)propanenitrile typically involves the reaction of azetidine derivatives with appropriate nitrile compounds. One common method involves the alkylation of azetidine with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidine derivatives .
Scientific Research Applications
2-(Azetidin-3-yloxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)propanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its role as a β-lactam antibiotic.
3-Azetidinone: Another β-lactam compound with similar structural features.
Azetidine-2-carboxylic acid: An amino acid analog with potential biological activity.
Uniqueness
2-(Azetidin-3-yloxy)propanenitrile is unique due to its combination of the azetidine ring and nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)propanenitrile |
InChI |
InChI=1S/C6H10N2O/c1-5(2-7)9-6-3-8-4-6/h5-6,8H,3-4H2,1H3 |
InChI Key |
FUSZEIZBWMANFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1CNC1 |
Origin of Product |
United States |
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